2-Chloroethyl 4-bromobenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

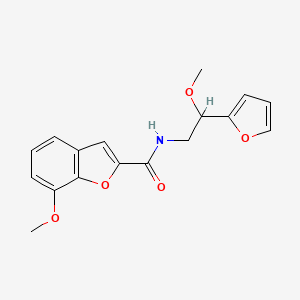

2-Chloroethyl 4-bromobenzenesulfonate is a chemical compound with the molecular formula C8H8BrClO3S . It has a molecular weight of 299.56. This product is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of 2-Chloroethyl 4-bromobenzenesulfonate consists of 8 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom . More detailed structural analysis would require advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Wissenschaftliche Forschungsanwendungen

Halogen Bonding in Supramolecular Architecture

A study by Andleeb et al. (2018) investigated the role of noncovalent interactions in supramolecular architectures using compounds related to 2-Chloroethyl 4-bromobenzenesulfonate. They found that halogen bonding interactions, specifically O...X (X = Cl and Br) and type I X...X, are crucial in rationalizing the solid-state crystal structures of these compounds. This insight is significant for understanding the stabilizing nature of these interactions in the field of crystal engineering and material science (Andleeb et al., 2018).

Reaction with Dimethylamine

Research by Horton, Jewell, and Prihar (1968) explored the reaction of a compound closely related to 2-Chloroethyl 4-bromobenzenesulfonate with dimethylamine. They discovered that the reaction proceeds via aromatic nucleophilic substitution rather than an attack at a specific carbon of the sugar moiety. This finding has implications for organic synthesis, particularly in the creation of specific molecular structures (Horton, Jewell, & Prihar, 1968).

Terahertz-wave Generation

A study by Matsukawa et al. (2014) developed a technique to grow crystals of a derivative of 2-Chloroethyl 4-bromobenzenesulfonate for terahertz-wave generation. They found that the halogen substitution in the anion of stilbazolium derivatives, like this compound, enables efficient terahertz-wave generation. This research is particularly relevant in the field of optics and photonics for the development of new materials for THz-wave applications (Matsukawa et al., 2014).

Co-crystallization and Polymerization

Hasegawa, Ikeda, and Noguchi (1991) researched the co-crystallization of diacetylenes with derivatives of 2-Chloroethyl 4-bromobenzenesulfonate. Their findings indicate that these mixed crystals polymerize upon heating, suggesting potential applications in material science, particularly in the development of new polymeric materials (Hasegawa, Ikeda, & Noguchi, 1991).

Suzuki-Miyaura Reaction

Cho et al. (2003) explored the Suzuki-Miyaura reaction using derivatives of 2-Chloroethyl 4-bromobenzenesulfonate. They found that the reaction conditions influence the yield of neopentyl biphenylsulfonates, indicating the compound’s role in facilitating organic reactions, particularly in the synthesis of complex organic molecules (Cho et al., 2003).

Eigenschaften

IUPAC Name |

2-chloroethyl 4-bromobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO3S/c9-7-1-3-8(4-2-7)14(11,12)13-6-5-10/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZYYZUXABAYRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)OCCCl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroethyl 4-bromobenzenesulfonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-(4-chlorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2435758.png)

![6-(4-Pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2435761.png)

![4-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2435767.png)

![N-{4-[2,4-di(tert-pentyl)phenoxy]butyl}-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2435768.png)

![(3-bromophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2435774.png)

![Methylethyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate](/img/structure/B2435780.png)